1,5-Diphenyl-3-methyl-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, holds a position of considerable significance in the field of heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique structural and electronic properties, including its aromatic character, make it a versatile scaffold for the synthesis of a wide array of organic compounds. orientjchem.orgresearchgate.net The pyrazole ring is a crucial pharmacophore, meaning it is a key structural component responsible for a molecule's biological activity, making it a focal point in medicinal chemistry and drug development. numberanalytics.comresearchgate.net
The amphoteric nature of the pyrazole core, allowing for the introduction of various functional groups, further enhances its synthetic utility. researchgate.net The two nitrogen atoms within the ring, one pyrrole-like and one pyridine-like, contribute to its distinct chemical reactivity. researchgate.net The N-atom at position 1 is unreactive towards electrophiles, but in the presence of a strong base, the proton can be abstracted, increasing its reactivity. orientjchem.org Conversely, the N-atom at position 2 possesses a non-Huckel lone pair of electrons, making it more reactive towards electrophiles. orientjchem.org Pyrazoles are generally stable to oxidation, though side chains can be oxidized. globalresearchonline.net
Overview of Pyrazole Derivatives in Scholarly Literature
The scholarly literature extensively documents the synthesis and diverse applications of pyrazole derivatives. These compounds have been a subject of intense research since the first synthesis by Knorr in the late 19th century. numberanalytics.comacs.org Modern synthetic methodologies have evolved to include green chemistry approaches, microwave-assisted synthesis, and multicomponent reactions, facilitating the efficient production of a vast library of pyrazole-based compounds. researchgate.net
Pyrazole derivatives are recognized for their broad spectrum of biological and pharmacological activities. globalresearchonline.netresearchgate.net Research has demonstrated their potential as antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant agents. researchgate.netnih.gov Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals as pesticides and herbicides, and in materials science for the development of dyes and luminescent compounds. numberanalytics.comglobalresearchonline.net The diverse biological activities are often attributed to the substituents at various positions on the pyrazole ring, particularly at the 1, 3, and 5-positions. nih.gov
Research Focus on 1,5-Diphenyl-3-methyl-1H-pyrazole within the Pyrazole Chemical Family
Within the extensive family of pyrazole derivatives, this compound has been a subject of specific research interest. This particular compound, with phenyl groups at the 1 and 5 positions and a methyl group at the 3 position, serves as a valuable building block in organic synthesis. For instance, it has been utilized as a reagent in the preparation of selanylpyrazoles. chemicalbook.com
The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). numberanalytics.com In the case of 1,5-disubstituted pyrazoles, the reaction of arylhydrazine with specific carbonyl derivatives can yield the desired isomer. nih.gov The structural isomers, such as 1,3-diphenyl-5-methyl-1H-pyrazole, are also subjects of study, and distinguishing between these isomers is crucial for understanding their properties and reactivity.
Research on related structures, such as 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, provides insights into the stereochemistry and potential biological activities of this class of compounds. nih.govresearchgate.net The dihydropyrazole form can be oxidized to yield the aromatic pyrazole. researchgate.net The study of such derivatives helps in understanding the structure-activity relationships that govern their biological effects. nih.govresearchgate.net
Below is a data table summarizing some of the key properties of this compound and a related compound.
| Property | This compound | 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole |
| CAS Number | 3729-90-6 chemicalbook.comepa.gov | 2515-46-0 sigmaaldrich.com |
| Molecular Formula | C₁₆H₁₄N₂ epa.gov | C₁₆H₁₆N₂ sigmaaldrich.com |
| Molecular Weight | 234.302 g/mol epa.gov | Not specified |
| Appearance | Not specified | Not specified |
Another area of research involves the synthesis of derivatives from the pyrazole core. For example, 4-acetyl-1,3-diphenyl-1H-pyrazol-5-ol has been used to create hybrid molecules with pyrimidine (B1678525) and thiazole (B1198619) moieties to investigate their antimicrobial properties. nih.gov Similarly, derivatives of 1,3-diphenyl-1H-pyrazole have been synthesized and evaluated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,5-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSOEKUCNSKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409326 | |
| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3729-90-6 | |
| Record name | 1,5-Diphenyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,5 Diphenyl 3 Methyl 1h Pyrazole and Its Analogues
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the cornerstone of synthesizing this class of compounds. The most prevalent methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.
The most fundamental and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com This method, first reported by Knorr in 1883, provides a direct pathway to polysubstituted pyrazoles. mdpi.com The reaction proceeds by the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
A key consideration in this synthesis is regioselectivity. When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine (e.g., phenylhydrazine), two possible regioisomers can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack. nih.gov The reaction conditions, including the solvent and catalyst, can influence the regiochemical outcome. For instance, performing the cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide has been shown to provide better yields and regioselectivity compared to conventional reactions in protic solvents like ethanol. nih.gov
Recent advancements have focused on developing more efficient and environmentally benign protocols. For example, nano-ZnO has been used as a catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), yielding 3-methyl-1-phenyl-1H-pyrazol-5-ol in excellent yields. nih.gov
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation of 1,3-Diketones and Hydrazines
| 1,3-Diketone Reactant | Hydrazine Reactant | Solvent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diketone | Hydrazine Derivative | N,N-Dimethylacetamide | 1,3-Substituted 1-Arylpyrazole | Good yields | nih.gov |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |
| 1-Phenylbutane-1,3-dione | 2,4,4-Trimethylpentan-2-amine* | O-(4-nitrobenzoyl)hydroxylamine, DMF | 3-Methyl-5-phenyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 46% | nih.gov |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | N,N-Dimethylacetamide | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | 74-77% | nih.gov |
Note: This reaction utilizes a primary amine with an in-situ generated aminating agent, representing a modern variation of the classical hydrazine-based approach.
An alternative route to the pyrazole core involves the use of α,β-unsaturated ketones, commonly known as chalcones. Chalcones can be readily synthesized via a Claisen-Schmidt condensation between an aryl ketone and an aromatic aldehyde. rsc.orgthepharmajournal.com
One pathway involves the reaction of a chalcone (B49325) with hydrazine hydrate (B1144303) or a substituted hydrazine. This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by cyclization and oxidation to form the pyrazole. thepharmajournal.com Often, a pyrazoline (4,5-dihydropyrazole) intermediate is formed, which can be isolated or oxidized in situ to the corresponding pyrazole. elifesciences.orgnih.gov
A related but distinct method involves the initial conversion of the chalcone to an epoxide. The reaction of β-arylchalcones with hydrogen peroxide can yield the corresponding epoxide intermediate. Subsequent treatment of this epoxide with hydrazine hydrate leads to the formation of a pyrazoline, which is then dehydrated to afford the desired 3,5-diaryl-1H-pyrazole. nih.gov
Table 2: Synthesis of Pyrazole Derivatives from Chalcones
| Chalcone Precursor | Reagent | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| p-Hydroxyacetophenone + Methoxybenzaldehyde | NaOH (Claisen-Schmidt) | Chalcone | Pyrazoline (with Hydrazine) | thepharmajournal.com |
| β-Arylchalcone | 1. H₂O₂ 2. Hydrazine Hydrate | Epoxide, then Pyrazoline | 3,5-Diaryl-1H-pyrazole | nih.gov |
| 1-Adamantyl methyl ketone + Pyridine-2-carboxaldehyde | KOH (Claisen-Schmidt) | Adamantyl Chalcone | Pyrazoline (with Phenylhydrazine) | nih.gov |
Targeted Synthesis of the 1,5-Diphenyl-3-methyl-1H-pyrazole Core Structure
The targeted synthesis of this compound is most directly achieved using the classical Knorr pyrazole synthesis. This involves the cyclocondensation of an appropriate unsymmetrical 1,3-diketone with a substituted hydrazine.
Specifically, the reaction of 1-phenylbutane-1,3-dione (commonly known as benzoylacetone) with phenylhydrazine will produce the target molecule. In this reaction, the phenylhydrazine acts as the binucleophile. The initial reaction can occur at either of the two carbonyl groups of the diketone. The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. Depending on the reaction conditions, a mixture of two regioisomers, this compound and 1,3-diphenyl-5-methyl-1H-pyrazole, could potentially be formed. However, careful control of reaction parameters can favor the formation of the desired 1,5-diphenyl-3-methyl isomer.
Strategies for Derivatization at Specific Positions of the this compound Scaffold
Once the core pyrazole structure is assembled, it can be further modified to introduce various functional groups at specific positions. This allows for the creation of a library of analogues based on the parent scaffold.
The C4 position of the pyrazole ring is nucleophilic and can be functionalized through various electrophilic substitution reactions. A common strategy to introduce substituents at this position is through a pyrazole-4-carbaldehyde intermediate. This intermediate can be synthesized via the Vilsmeier-Haack reaction, which involves treating the parent pyrazole with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.gov
Once the this compound-4-carbaldehyde is obtained, the aldehyde group serves as a versatile handle for further derivatization. It can readily undergo condensation reactions with various nucleophiles. For example, condensation with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or substituted acetophenones, in the presence of a base like sodium ethoxide or piperidine, leads to the formation of new carbon-carbon bonds at the 4-position, yielding a wide range of 4-substituted derivatives. umich.edu
Table 3: Examples of Condensation Reactions for 4-Substituted Pyrazoles
| Pyrazole-4-carbaldehyde | Condensing Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | EtONa, Methanol | α,β-Unsaturated Ketone | umich.edu |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 2-Cyanomethyl-4-thiazolinone | Piperidine, Ethanol | Methylene derivative | umich.edu |
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Malonic Acid | - | 3-(Pyrazol-4-yl)propenoic acid | umich.edu |
Carboxylic acid and carbonitrile groups attached to the pyrazole ring are valuable functional handles for creating derivatives, particularly amides and esters. A common precursor for these functionalizations is a pyrazole carboxylic acid, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. nih.govnih.govtubitak.gov.tr
The carboxylic acid can be readily converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl₂). nih.govtubitak.gov.tr This acid chloride is a key intermediate that can react with a wide array of nucleophiles. For example, reaction with amines or diamines leads to the formation of the corresponding carboxamides. A study demonstrated the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) to yield a pyrazole-3-carboxamide. nih.govnih.gov Similarly, reactions with various hydroxylamine (B1172632) and carbazate (B1233558) derivatives produce N-substituted carboxamides, carboxylates, and carbohydrazides in good yields. tubitak.gov.tr
This approach allows for the systematic modification of the pyrazole scaffold, enabling the synthesis of diverse compound libraries by varying the nucleophile used in the final coupling step.
Table 4: Functionalization of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid Chloride
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazole-3-acid chloride | 2,3-Diaminopyridine | - | Pyrazole-3-carboxamide | 69% | nih.govnih.gov |
| Pyrazole-3-acid chloride | Hydroxylamine derivatives | Xylene, Base, 8-15 h | N-Substituted-pyrazole-3-carboxamides | 65-90% | tubitak.gov.tr |
| Pyrazole-3-acid chloride | Carbazate derivatives | Xylene, Base, 8-15 h | N'-(Alkoxycarbonyl)-pyrazole-3-carbohydrazides | 65-90% | tubitak.gov.tr |
Formation of Fused Pyrazole Systems
The fusion of a pyrazole ring with other heterocyclic structures leads to the formation of polycyclic compounds with unique chemical and biological properties. The synthesis of these fused systems often involves the use of pyrazole derivatives as starting materials.
Pyrazolo[3,4-b]quinolines:
One of the prominent fused systems is the pyrazolo[3,4-b]quinoline core. The synthesis of these compounds can be achieved through various methods, including the Friedländer condensation. This reaction typically involves the condensation of a 5-aminopyrazole with a suitable dicarbonyl compound. uj.edu.plmdpi.com For instance, the reaction of 5-aminopyrazoles with 1,3-diketones in glacial acetic acid, often under reflux or microwave irradiation, yields 1H-pyrazolo[3,4-b]pyridines. url.edu The choice of solvent and reaction conditions can significantly impact the reaction time and yield. url.edu Multicomponent reactions, where several starting materials react in a single step, have also been employed for the regioselective synthesis of pyrazolo[3,4-b]quinoline derivatives. researchgate.net Another approach involves the reaction of 3-aminopyrazoles with ortho-chloro/bromo benzoic acid, which upon heating with POCl3, can yield the desired fused quinoline (B57606) system. uj.edu.pl
The following table summarizes a synthetic route to a pyrazolo[3,4-b]quinoline derivative:
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| 5-Aminopyrazolone | Dimedone and Aromatic Aldehydes | H₃PW₁₂O₄₀ | Pyrazolo[3,4-b]quinoline derivatives | researchgate.net |
| 3-Aminopyrazole | o-Chlorobenzoic acid | POCl₃ | Pyrazolo[3,4-b]quinoline | uj.edu.pl |
Pyrazolo[3,4-d]pyridazines:
Pyrazolo[3,4-d]pyridazines represent another important class of fused pyrazole systems. Their synthesis can be accomplished through the reaction of pyrazole-3-carboxylic acid derivatives with hydrazines. acs.org For example, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates can react with hydrazine to form 2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones. researchgate.net A serendipitous formation of pyrazolo[3,4-d]pyridazin-7(6H)-ones has been reported through a Vilsmeier-Haack reaction of 3-arylsydnones, which proceeds via an intramolecular nucleophilic addition-elimination. acs.org This reaction can be optimized using both conventional heating and microwave irradiation. acs.org
A representative synthesis is shown below:
| Starting Material | Reagent | Conditions | Product | Reference |
| 3-Arylsydnones | Vilsmeier-Haack reagent | Microwave irradiation (150 W, 120 °C) | Pyrazolo[3,4-d]pyridazin-7(6H)-ones | acs.org |
| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine | - | 2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones | researchgate.net |
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic catalysts, alternative energy sources, and solvent-free conditions, are increasingly being applied to the synthesis of pyrazoles. benthamdirect.comtandfonline.com
Nano-Catalysis Protocols for Pyrazole Synthesis
The use of nano-catalysts offers several advantages in organic synthesis, including high catalytic activity, easy recovery, and reusability. researchgate.net Various nano-catalysts have been successfully employed in the synthesis of pyrazole derivatives.
For example, graphene oxide nanoparticles have been utilized as a Lewis base catalyst for the one-pot synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine. ajgreenchem.com This method boasts high yields and short reaction times. ajgreenchem.com Similarly, CaO nanoparticles have been shown to be an efficient heterogeneous catalyst for the synthesis of pyranopyrazole derivatives in a multi-component reaction. researchgate.net Zinc oxide (ZnO) nano-catalyst has also been used in the microwave-assisted, solvent-free synthesis of substituted pyrazoles. pharmacophorejournal.com Another notable example is the use of magnetic Fe3O4 nanoparticles as a reusable catalyst for the synthesis of 2,4-dihydropyranopyrazoles in water. thieme-connect.com
The table below provides examples of nano-catalyzed pyrazole synthesis:
| Catalyst | Reactants | Solvent | Product | Key Advantages | Reference |
| Graphene Oxide Nanoparticles | 1,3-Dicarbonyl compounds, Hydrazine | - | Pyrazole derivatives | High yields, short reaction times | ajgreenchem.com |
| CaO Nanoparticles | Ethylacetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | - | Pyranopyrazole derivatives | High yields, short reaction times, recoverable catalyst | researchgate.net |
| ZnO Nano-catalyst | Cinnamaldehydes, Hydrazine hydrate | Solvent-free | Substituted Pyrazoles | Green chemistry approach, potent method | pharmacophorejournal.com |
| Magnetic Fe₃O₄ Nanoparticles | Hydrazine hydrate, Ethyl acetoacetate, Ketones, Malononitrile | Water | 2,4-Dihydropyranopyrazoles | Efficient, reusable catalyst | thieme-connect.com |
Microwave Irradiation Techniques in Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.comrsc.org The application of microwave irradiation is particularly beneficial for the synthesis of pyrazoles.
Microwave irradiation has been successfully used in the solvent-free synthesis of 4,5-dihydro-1H-pyrazoles and their dehydrated pyrazole counterparts from the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines. researchgate.netscielo.br This method has been shown to provide better yields and shorter reaction times compared to conventional heating. researchgate.net Furthermore, microwave-assisted synthesis has been employed for the preparation of tetra-substituted pyrazoles from ketene (B1206846) dithioacetals and various hydrazines in ethanol, achieving excellent yields. nih.gov The use of microwave irradiation can also facilitate reactions that are difficult to perform using traditional methods, such as certain SN2-like sequential heterocyclization reactions for pyrazole synthesis. dergipark.org.tr
The following table illustrates the use of microwave irradiation in pyrazole synthesis:
| Reactants | Solvent | Microwave Power/Temp | Reaction Time | Product | Yield | Reference |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free | - | 6 min | 4,5-Dihydro-1H-pyrazoles and Pyrazoles | Good | researchgate.netscielo.br |
| Ketene dithioacetals, Hydrazines | Ethanol | - | 30 min | Tetra-substituted pyrazoles | 68.4% - 90.1% | nih.gov |
| Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Water | 300 MW | 2-4 min | Pyrazole derivative | - | dergipark.org.tr |
Advanced Spectroscopic and Structural Elucidation Techniques for 1,5 Diphenyl 3 Methyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the molecular structure of 1,5-Diphenyl-3-methyl-1H-pyrazole.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two phenyl rings appear as a complex multiplet in the aromatic region, while the methyl and pyrazole (B372694) ring protons are observed as distinct singlets in the aliphatic and vinyl regions, respectively.
Specific chemical shifts observed are a multiplet between δ 7.37-7.19 ppm, corresponding to the ten protons of the two phenyl groups. nih.gov A singlet appears at δ 6.28 ppm, which is characteristic of the lone proton on the pyrazole ring (C4-H). nih.gov Furthermore, a singlet at δ 2.40 ppm is assigned to the three protons of the methyl group at the C3 position of the pyrazole ring. nih.gov
Interactive Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.37-7.19 | Multiplet (m) | 10H | Aromatic protons (2 x C₆H₅) |
| 6.28 | Singlet (s) | 1H | Pyrazole ring proton (C4-H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each carbon atom in its unique electronic environment.
The key resonances include signals for the pyrazole ring carbons, with the C3 and C5 carbons appearing at δ 148.7 and δ 142.9 ppm, respectively. nih.gov The C4 carbon of the pyrazole ring is observed at δ 107.5 ppm. nih.gov The carbons of the two phenyl rings resonate in the expected aromatic region, with chemical shifts at δ 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, and 126.4 ppm. nih.gov The methyl carbon provides a characteristic signal in the aliphatic region at δ 13.2 ppm. nih.gov
Interactive Table: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 148.7 | C3-pyrazole |
| 142.9 | C5-pyrazole |
| 139.7 | Quaternary C (Phenyl) |
| 130.3 | Aromatic CH |
| 128.2 | Aromatic CH |
| 128.1 | Aromatic CH |
| 127.9 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.4 | Aromatic CH |
| 124.5 | Aromatic CH |
| 107.5 | C4-pyrazole |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This method is crucial for determining the molecular weight and can also provide structural information through the analysis of fragmentation patterns.
For this compound, analysis using Electrospray Ionization (ESI) mass spectrometry shows a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 235. nih.gov This finding is consistent with the calculated molecular weight of the compound (C₁₆H₁₄N₂), confirming its elemental composition.
Interactive Table: Mass Spectrometry Data for this compound
| Technique | Ion | Mass-to-Charge Ratio (m/z) |
|---|
Single Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structural Determination
Crystal System and Space Group Analysis
The analysis of the diffraction pattern from a single crystal of a compound allows for the determination of its crystal system and space group. This information describes the symmetry of the unit cell and the arrangement of molecules within it. However, specific experimental single crystal X-ray diffraction data, including the crystal system and space group for this compound, has not been reported in the surveyed scientific literature. Such an analysis would be invaluable for a complete understanding of its solid-state structure.
Analysis of Bond Lengths and Bond Angles
There is no published crystallographic data available for this compound from which to derive specific bond lengths and bond angles. Structural elucidation through techniques such as single-crystal X-ray diffraction is a prerequisite for obtaining this fundamental information.
In related pyrazole structures, the geometry of the central pyrazole ring and the orientation of its substituents are influenced by electronic and steric factors. For instance, in the closely related dihydro- derivative, 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring adopts a shallow envelope conformation. nih.gov The dihedral angles between the pyrazole ring and the attached phenyl groups in other substituted pyrazoles vary significantly depending on the substitution pattern. For example, in 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, the phenyl ring at the 3-position is nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position is significantly twisted out of the plane. nih.gov Similarly, in 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, the pyrazole ring forms dihedral angles of 59.31° and 57.24° with the two phenyl rings. nih.gov
A theoretical analysis using computational methods could provide estimated bond lengths and angles for this compound, but experimental data is required for definitive characterization.
Table 1: Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Type | Expected Length (Å) |
|---|---|---|---|
| N1 | N2 | Single | Data Not Available |
| N1 | C5 | Single | Data Not Available |
| N2 | C3 | Single | Data Not Available |
| C3 | C4 | Double | Data Not Available |
| C4 | C5 | Single | Data Not Available |
| C3 | C-Methyl | Single | Data Not Available |
| N1 | C-Phenyl | Single | Data Not Available |
| C5 | C-Phenyl | Single | Data Not Available |
Table 2: Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Expected Angle (°) |
|---|---|---|---|
| C5 | N1 | N2 | Data Not Available |
| N1 | N2 | C3 | Data Not Available |
| N2 | C3 | C4 | Data Not Available |
| C3 | C4 | C5 | Data Not Available |
| N1 | C5 | C4 | Data Not Available |
Investigation of Intermolecular Interactions and Crystal Packing Phenomena
Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible. The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.
Studies on similar pyrazole derivatives offer insights into the types of interactions that might be expected. For example, in the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form one-dimensional chains. nih.gov In other cases, weak C—H⋯N and C—H⋯O interactions have been observed to stabilize the crystal packing. nih.gov The presence of two phenyl rings and a pyrazole core in this compound suggests that π-π stacking interactions between these aromatic systems could play a significant role in its crystal packing, a phenomenon observed in many aromatic compounds.
The specific nature and geometry of these interactions, however, can only be determined through detailed crystallographic analysis. Such an investigation would reveal the three-dimensional arrangement of the molecules and provide crucial information on the forces that govern its solid-state architecture.
Table 3: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
|---|---|---|---|
| C-H···π | Phenyl C-H | Phenyl/Pyrazole Ring | Data Not Available |
| π-π Stacking | Phenyl/Pyrazole Ring | Phenyl/Pyrazole Ring | Data Not Available |
| van der Waals | Various Atoms | Various Atoms | Data Not Available |
Computational and Theoretical Investigations of 1,5 Diphenyl 3 Methyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying systems like 1,5-Diphenyl-3-methyl-1H-pyrazole. These calculations can elucidate the molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to understanding its chemical behavior.
Theoretical geometry optimization of this compound reveals the most stable arrangement of its atoms in space. Studies on related pyrazole (B372694) derivatives indicate that the pyrazole ring itself is largely planar. nih.gov However, the phenyl groups attached to the nitrogen and carbon atoms of the pyrazole ring can rotate, leading to different conformations.
In a similar compound, 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihydropyrazole ring adopts a shallow envelope conformation. nih.gov For N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the two phenyl rings are nearly perpendicular to each other. nih.gov These findings suggest that in this compound, the phenyl rings are likely oriented at significant dihedral angles relative to the pyrazole core and to each other to minimize steric hindrance. The most stable conformer is determined by finding the minimum energy structure on the potential energy surface.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. youtube.com For pyrazole derivatives, a variety of functionals and basis sets have been employed. Common functionals include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and others like CAM-B3LYP, PBE0, and M06L. researchgate.net
The selection of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. youtube.com Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently used. derpharmachemica.comresearchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is important for molecules with multiple bonds and lone pairs. For more accurate results, especially for properties like NMR chemical shifts, larger basis sets like TZVP are sometimes employed. bohrium.com The choice of the level of theory and basis set represents a trade-off between computational cost and the desired accuracy of the results. youtube.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Data for a Representative Pyrazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap | 4.0106 |
Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound, calculated at the B3LYP/6-31G(d,p) level of theory. malayajournal.org
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. wolfram.com These maps are valuable for identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density, which are prone to electrophilic attack, while blue represents electron-deficient areas, which are susceptible to nucleophilic attack. nih.gov
For pyrazole derivatives, MEP maps show that the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. derpharmachemica.com The hydrogen atoms and phenyl rings often exhibit positive potential. derpharmachemica.com This information is crucial for understanding intermolecular interactions and predicting the molecule's reactivity patterns. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For a molecule like this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the phenyl groups. By simulating the molecule in a solvent, one can also study its interactions with solvent molecules and how this affects its structure and dynamics. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase.
Quantum Chemical Descriptors and Reactivity Indices
From the results of DFT calculations, various quantum chemical descriptors and reactivity indices can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the concepts described by FMO theory and MEP maps.
Some important global reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron density can be modified.
Electronegativity (χ): The molecule's ability to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters are calculated from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. derpharmachemica.com For instance, a molecule with a high electrophilicity index is expected to be a good electrophile. The study of these descriptors for this compound can offer deeper insights into its chemical reactivity. researchgate.netnih.gov
Prediction of Electrophilic and Nucleophilic Attack Sites
The prediction of reactive sites in a molecule is crucial for understanding its chemical behavior and for designing new synthetic pathways. Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on a molecule's surface, thereby identifying regions prone to electrophilic and nucleophilic attack.
In MEP analysis, different colors are used to represent the electrostatic potential values. Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are the likely sites for nucleophilic attack. Green areas represent neutral or low potential regions.
While specific MEP studies for this compound are not extensively documented in the available literature, analysis of related pyrazole structures provides a strong predictive framework. For pyrazole derivatives, the nitrogen atoms of the heterocyclic ring are generally electron-rich due to the presence of lone pairs, making them primary sites for electrophilic attack and hydrogen bonding. The phenyl rings attached to the pyrazole core, along with the methyl group, modulate this electron distribution. The π-electron clouds of the aromatic rings typically show negative potential above and below the plane of the ring. Computational studies on similar heterocyclic systems confirm that the most negative potential sites are often located over heteroatoms, indicating them as the most probable centers for electrophilic interactions.
Analysis of Charge Distribution and Atomic Net Charges
The distribution of electron density within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Computational methods, such as Mulliken population analysis, allow for the calculation of net charges on each atom, providing a quantitative measure of the electronic environment throughout the molecule. These calculations are typically performed using Density Functional Theory (DFT) methods.
For pyrazole derivatives, the nitrogen atoms are consistently shown to carry a net negative charge, confirming their role as electron-rich centers. The carbon atoms within the pyrazole ring exhibit varied charges depending on their position and substituents. In related pyrazole structures, DFT calculations have shown that the carbon atom situated between the two nitrogen atoms often carries a positive charge, making it a potential site for nucleophilic interaction.
Assessment of Non-Linear Optics (NLO) Properties and Hyperpolarizability Calculations
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response of a molecule is related to its polarizability and hyperpolarizability. While polarizability describes the linear response of the electron cloud to an electric field, hyperpolarizability describes the non-linear response.
First-principles calculations based on DFT were used to determine the polarizability of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. tsijournals.comtsijournals.com The results indicate a significant anisotropic response to an electric field.
Table 1: Calculated Polarizability of 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
| Axis | Polarizability (ų) |
| X | 297.3 |
| Y | 162.7 |
| Z | 301.1 |
| Average | 253.7 |
This interactive table is based on data from first-principles calculations. tsijournals.comtsijournals.com
The large average polarizability suggests that the electron cloud of the molecule is readily distorted by an electric field, which is a prerequisite for significant NLO activity. The presence of aromatic rings and the heterocyclic system contributes to this high polarizability due to the delocalized π-electrons.
Electronic Density of States (EDOS) Analysis
The Electronic Density of States (EDOS) provides information about the number of available electronic states at each energy level within a material. It is crucial for understanding the electronic properties of a compound, such as whether it behaves as a conductor, semiconductor, or insulator. The gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key feature of the EDOS plot and represents the energy required to excite an electron.
A computational study using first-principles calculations based on Density Functional Theory was conducted on 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. tsijournals.comtsijournals.com The EDOS calculation for this compound revealed a significant energy gap between the valence (occupied) and conduction (unoccupied) bands. tsijournals.com This wide bandgap is characteristic of an electrical insulator, indicating that a large amount of energy is required to excite an electron to a conducting state. tsijournals.comtsijournals.com This result suggests that the material has high electronic stability and low reactivity in terms of electron transfer.
Crystal Structure Prediction and Validation through Computational Methods
Computational methods are instrumental in predicting and refining the three-dimensional arrangement of molecules in a crystal lattice. Techniques such as DFT are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can then be validated by comparing them with experimental data obtained from X-ray diffraction (XRD).
For the related compound 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, both experimental XRD analysis and computational simulations have been performed. tsijournals.comnih.govnih.govresearchgate.net The computational structure was simulated and found to match well with the experimental parameters. tsijournals.com The study revealed that the dihydropyrazole ring adopts a shallow envelope conformation, where one carbon atom is displaced from the plane formed by the other four atoms. nih.govnih.govresearchgate.net This conformation minimizes steric strain within the five-membered ring.
Table 2: Key Dihedral Angles in 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
| Description | Dihedral Angle (°) |
| Between the pyrazole ring plane and the N-bonded phenyl group | 13.49 (13) |
| Between the pyrazole ring plane and the C-bonded phenyl group | 82.22 (16) |
This interactive table presents data from X-ray diffraction studies. nih.govnih.govresearchgate.net
The near-perpendicular orientation of the C-bonded phenyl group relative to the pyrazole ring is a significant structural feature. nih.govnih.gov Such computational and experimental validation is essential for understanding the structure-property relationships that govern the material's behavior.
Exploration of Biological Activities and Molecular Mechanisms of 1,5 Diphenyl 3 Methyl 1h Pyrazole Derivatives in Vitro Studies
Antiviral Activity Investigations
Derivatives of 1,5-diphenyl-3-methyl-1H-pyrazole have been the subject of various in vitro studies to determine their potential as antiviral agents. These investigations have primarily focused on their efficacy against Herpes Simplex Virus Type-1 (HSV-1), employing specific cell culture models and assay methodologies to quantify their inhibitory effects and to understand the relationship between their chemical structure and antiviral activity.
Herpes Simplex Virus Type-1 (HSV-1) Inhibition in Cell Culture Models
A new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles has been synthesized and evaluated in vitro for their antiviral activity against Herpes Simplex Virus Type-1. researchgate.net These studies were conducted using Vero African green monkey kidney cells as the host for viral replication. researchgate.net The effectiveness of these pyrazole (B372694) derivatives was compared against acyclovir, a standard antiviral medication used as a positive control. researchgate.netglobalresearchonline.net Research has shown that certain pyrazole-containing compounds can inhibit the replication of HSV-1. mdpi.com For instance, some pyrazole derivatives have demonstrated the ability to reduce the number of HSV-1 plaques in cell cultures, with some compounds showing a significant percentage of reduction. researchgate.net The antiviral activity of these compounds is a promising area of research, with some derivatives exhibiting strong antiviral effects compared to reference drugs. researchgate.net
Plaque-Reduction Assay Methodologies for Antiviral Potency Determination
The primary method used to determine the antiviral potency of this compound derivatives against HSV-1 is the plaque-reduction assay. researchgate.netglobalresearchonline.net This technique is a standard and reliable method for quantifying the ability of a compound to inhibit viral replication. nih.gov In this assay, a confluent monolayer of host cells, such as Vero cells, is infected with the virus. researchgate.net The infected cells are then overlaid with a semi-solid medium containing various concentrations of the test compound. After an incubation period that allows for viral replication and plaque formation, the plaques (localized areas of cell death caused by the virus) are counted. The reduction in the number of plaques in the presence of the compound, compared to an untreated control, is a measure of its antiviral activity. mdpi.com The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%, is then calculated to express the antiviral potency. nih.gov This methodology has been consistently used to evaluate the anti-HSV-1 activity of newly synthesized pyrazole derivatives. researchgate.netglobalresearchonline.net
Antimicrobial and Antibacterial Efficacy Studies
The antimicrobial properties of this compound and its derivatives have been investigated against a range of pathogenic microorganisms. These studies have unveiled their potential to combat both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
In Vitro Studies Against Gram-Positive and Gram-Negative Bacteria
Derivatives of 1,3,5-trisubstituted pyrazoles have been synthesized and screened for their antibacterial activity against various bacterial species. tsijournals.com These in vitro studies have utilized methods such as the paper disc diffusion method and the agar (B569324) well diffusion method to assess the inhibitory effects of these compounds. nih.govbdpsjournal.org The antibacterial activity is often determined by measuring the diameter of the inhibition zone around the compound. bdpsjournal.org
Research has shown that some pyrazole derivatives exhibit activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Klebsiella pneumoniae. greenpharmacy.infoekb.eg The effectiveness of these compounds can be influenced by the specific substitutions on the pyrazole ring. greenpharmacy.info For instance, certain substitutions, such as chloro, bromo, fluoro, and nitro groups, may enhance antibacterial activity, while methyl and methoxy (B1213986) substitutions might lead to a reduction in activity. greenpharmacy.info
Interactive Table: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Method |
|---|---|---|---|
| Pyrazoles (8a-g) | S. aureus (less active) | E. coli (less active) | Paper Disc Diffusion |
| 1,3,5-Trisubstituted Pyrazolines | S. aureus, S. faecalis, B. subtilis, P. vulgaris, B. pumilus (varied activity) | E. coli, K. pneumoniae (varied activity) | Agar Diffusion |
| Pyranopyrazole & Pyrazole Derivatives | B. subtilis, S. aureus (moderate to high activity for some) | E. coli, P. aeruginosa (potent inhibition by some) | Standard Antibacterial Method |
| Pyrazolone (B3327878) Derivatives | S. aureus, E. faecalis, B. subtilis (varied activity) | E. coli, P. aeruginosa, S. enterica (varied activity) | Agar Well Diffusion |
It has been observed that the lipophilicity of the pyrazole derivatives can play a role in their attachment to the bacterial cell membrane, which may contribute to their mechanism of action. semanticscholar.org Some synthesized pyrazole derivatives have shown moderate to high antibacterial activity against the tested pathogenic strains. ekb.eg
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A significant area of investigation has been the efficacy of pyrazole derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections that is resistant to many antibiotics. nih.gov Several studies have demonstrated that pyrazole-containing compounds, particularly 1,3-diphenylpyrazole derivatives, possess activity against MRSA. nih.gov
New hybrid molecules combining the 1,3-diphenyl pyrazolyl ring with other bioactive entities have been designed and synthesized to target MRSA. nih.gov Some of these new pyrazole-clubbed pyrimidine (B1678525) and pyrazoline hybrids have shown excellent in vitro antibacterial activity against MRSA. nih.gov Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA. rsc.org These compounds have also demonstrated the ability to prevent the formation of MRSA biofilms and eradicate preformed biofilms, in some cases more effectively than the standard antibiotic vancomycin. rsc.org
Mechanistic studies suggest that some of these compounds may target the bacterial cell wall by binding to penicillin-binding protein 2a (PBP2a), thereby disrupting cell wall integrity. semanticscholar.org The development of pyrazole derivatives as anti-MRSA agents is a promising strategy to address the challenge of antibiotic resistance. nih.govrsc.org
Antifungal Properties and Phytopathogen Inhibition
Derivatives of this compound have emerged as a promising class of compounds for combating fungal infections, including those incited by phytopathogens that threaten agricultural productivity.
The antifungal efficacy of these pyrazole derivatives has been documented against a range of specific fungal strains. For instance, certain fluorinated pyrazole aldehydes have demonstrated notable inhibitory effects against several phytopathogenic fungi. mdpi.com Studies have shown that these compounds can effectively suppress the growth of Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. mdpi.com
In one study, a 2-chlorophenyl derivative and a 2,5-dimethoxyphenyl derivative of a pyrazole aldehyde were the most active against S. sclerotiorum, with inhibition rates of 43.07% and 42.23%, respectively. mdpi.com The same 2-chlorophenyl derivative also exhibited 46.75% inhibition against F. culmorum. mdpi.com
Furthermore, research into 1,5-diaryl pyrazole derivatives has identified compounds with potent activity against Sclerotium rolfsii, the causative agent of southern stem rot in various crops. frontiersin.org One particular derivative, bearing a 3-chloropyridinyl moiety, exhibited a significant inhibitory effect on the growth of this pathogen. frontiersin.org
Other studies have highlighted the broad-spectrum antifungal potential of pyrazole derivatives. For example, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, with some compounds showing moderate to good inhibition. mdpi.comnih.gov Similarly, certain 1,5-diaryl pyrazole substituted thiazole (B1198619) derivatives have demonstrated equipotent activity to the standard drug actidione against Candida albicans and Aspergillus flavus. researchgate.net
Table 1: Antifungal Activity of this compound Derivatives Against Specific Fungal Strains
| Fungal Strain | Derivative Type | Observed Effect | Reference |
| Sclerotinia sclerotiorum | Fluorinated pyrazole aldehyde | 43.07% inhibition (2-chlorophenyl derivative) | mdpi.com |
| Fusarium culmorum | Fluorinated pyrazole aldehyde | 46.75% inhibition (2-chlorophenyl derivative) | mdpi.com |
| Sclerotium rolfsii | 1,5-diaryl pyrazole with 3-chloropyridinyl moiety | Significant growth inhibition | frontiersin.org |
| Gibberella zeae | N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | >50% inhibition at 100 µg/mL | mdpi.comnih.gov |
| Candida albicans | 1,5-diaryl pyrazole substituted thiazole | Equipotent to actidione | researchgate.net |
| Aspergillus flavus | 1,5-diaryl pyrazole substituted thiazole | Equipotent to actidione | researchgate.net |
Anticancer and Cytotoxic Effects in Cellular Models
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms.
The cytotoxic activity of these pyrazole derivatives is commonly evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, while the LDH assay quantifies cell death by measuring the release of LDH from damaged cells. nih.gov
Numerous studies have employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) of pyrazole derivatives in various cancer cell lines. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their cytotoxic effects on the MDA-MB-468 triple-negative breast cancer cell line. waocp.orgnih.gov One of the most active compounds demonstrated IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. waocp.orgnih.gov
Similarly, the cytotoxicity of new pyrazole derivatives has been tested against the A549 human lung adenocarcinoma cell line using the MTT assay. mdpi.com The results indicated that these compounds were effective in inhibiting the growth of these cancer cells. mdpi.com In another study, the cytotoxic effects of pyrazole compounds were investigated in pancreatic, breast, and cervical cancer cell lines, with some derivatives showing moderate cytotoxicity. nih.gov
While the MTT assay is more commonly reported, some studies provide a comparative analysis of different cytotoxicity assays. For instance, a study comparing LDH, neutral red, MTT, and protein assays in hepatoma cell lines concluded that the MTT and neutral red assays were more sensitive in detecting early cytotoxic events compared to the LDH leakage and protein assays. nih.gov
Table 2: In Vitro Cytotoxicity of this compound Derivatives in Cancer Cell Lines (MTT Assay)
| Cancer Cell Line | Derivative Type | IC50 Value | Reference |
| MDA-MB-468 (Triple-negative breast cancer) | 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | 14.97 µM (24h) | waocp.orgnih.gov |
| A549 (Human lung adenocarcinoma) | 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | 220.20 µM | mdpi.com |
| CFPAC-1 (Pancreatic cancer) | 3,5-diphenyl-1H-pyrazole | 61.7 µM | nih.gov |
| MCF-7 (Breast cancer) | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | 81.48 µM | nih.gov |
| HepG2 (Liver carcinoma) | 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | 6.1 µM | semanticscholar.org |
A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have elucidated several pathways involved in this process.
One prominent mechanism is the generation of reactive oxygen species (ROS). An excess of ROS can lead to cellular damage and trigger apoptotic pathways. Research has shown that certain pyrazole derivatives can provoke apoptosis in MDA-MB-468 breast cancer cells, and this effect is accompanied by an elevated level of ROS and increased caspase-3 activity. waocp.orgnih.gov
The modulation of apoptosis-regulating proteins is another critical aspect. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic proteins Bax and p53 in MCF-7, A549, and PC-3 cancer cell lines. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Furthermore, the activation of caspases, a family of proteases that execute apoptosis, is a common finding. Studies on human acute leukemia cell lines (Jurkat and K562) have demonstrated that a 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative induced both intrinsic and extrinsic apoptosis, leading to caspase-3 activation and DNA fragmentation. researchgate.net The intrinsic pathway was associated with changes in mitochondrial membrane potential and alterations in the expression of Bcl-2 family proteins and apoptosis-inducing factor (AIF). researchgate.net The extrinsic pathway was characterized by an increased expression of the Fas receptor. researchgate.net
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer. Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy. mdpi.com
Docking studies have suggested that 1H-pyrazole derivatives can act as potential inhibitors of several protein kinases, including VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.net For example, molecular docking of 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide derivatives has shown potential inhibitory activity against these kinases. nih.govresearchgate.net
Furthermore, specific pyrazole derivatives have been designed and synthesized as selective inhibitors of particular kinases. For instance, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been developed as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases and potentially in cancer. hanyang.ac.kr Some of these derivatives exhibited competitive activity against JNK3 with IC50 values in the sub-micromolar range. hanyang.ac.kr
A review of pyrazole-based kinase inhibitors highlights their importance in targeting a wide range of kinases involved in cancer, such as Bcr-Abl, and calcium-dependent protein kinases. nih.gov The 1,3-diphenyl-1H-pyrazole scaffold has been noted for its ability to occupy the ATP binding pocket of kinases, demonstrating good shape complementarity and hydrophobic interactions. nih.gov
Enzyme Inhibition Studies
Beyond protein kinases, this compound derivatives have been shown to inhibit other classes of enzymes, indicating their broad therapeutic potential.
A notable area of investigation is the inhibition of monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of neurotransmitters. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and found to be reversible and non-competitive inhibitors of MAOs. researchgate.netdartmouth.eduacs.orgresearchgate.net One particular derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, was identified as a potent MAO inhibitor with a Ki value of approximately 10⁻⁸ M. researchgate.net
In addition to MAOs, these pyrazole derivatives have also been investigated for their ability to inhibit other amine oxidases, such as swine kidney oxidase and bovine serum amine oxidase. researchgate.net
More recently, pyrazole derivatives have been studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.com Chalcone-pyrazole derivatives have demonstrated effective inhibition against human CA I and II isoforms, with Ki values in the nanomolar range. tandfonline.com
Other Investigated Biological Activities (In Vitro)
Derivatives of the this compound scaffold have been the subject of numerous in vitro biological evaluations, revealing a broad spectrum of activities. These studies are crucial in identifying lead compounds for further drug development.
Anti-inflammatory and Analgesic Potential
The pyrazole nucleus is a well-established pharmacophore in several anti-inflammatory drugs. Research into this compound derivatives has further confirmed the anti-inflammatory and analgesic potential of this class of compounds. researchgate.netnih.govnih.govnih.govgoogle.comnih.gov
A series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides showed promising anti-inflammatory activity in a carrageenin-induced rat paw edema model, with some compounds demonstrating efficacy comparable to the standard drug flufenamic acid. nih.gov Similarly, N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles exhibited moderate anti-inflammatory and notable analgesic activities. Other related structures, including N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and certain 4-hydroxy-3,5-diphenyl-1H-pyrazole esters, also displayed moderate analgesic and anti-inflammatory effects in animal models. nih.gov
The investigation of pyrazolines and pyrazoles has shown that pyrazoline derivatives tend to be more potent than their pyrazole counterparts in inhibiting carrageenin-induced paw edema and nociception. nih.gov
Antidepressant and Anxiolytic Effects
The central nervous system activity of pyrazole derivatives has been an area of significant interest. Studies have identified several compounds with potential antidepressant and anxiolytic-like effects. A notable discovery is a novel 1,5-diphenyl-pyrazole derivative that acts as a direct inhibitor of acid sphingomyelinase (ASM), an enzyme linked to depression. nih.gov This compound, compound 46 , demonstrated potent ASM inhibitory activity with an IC₅₀ of 0.87 μM. nih.gov Its antidepressant mechanism is associated with reducing ceramide levels, which in turn increases the Bcl-2/Bax ratio and brain-derived neurotrophic factor (BDNF) expression, down-regulates caspases, alleviates oxidative stress, and decreases pro-inflammatory cytokines. nih.gov
Other research identified new 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives with significant antidepressant-like activity in animal models without inducing changes in locomotor activity, suggesting a specific antidepressant effect. mdpi.com Furthermore, some pyrazolo[4,3-c]pyridine derivatives have been found to possess a combination of antidepressant and anxiolytic properties with low toxicity. researchgate.net Sedative activities, which can be related to anxiolytic effects, have also been observed in N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamines and N-substituted 4-(3-amino-2-hydroxy-1-propoxy)-1-methyl-3,5-diphenyl-1H-pyrazoles. nih.gov
Interestingly, the development of some cannabinoid receptor 1 (CB1) antagonists based on a pyrazole scaffold was halted due to CNS-related side effects, including depression, which spurred the development of peripherally selective antagonists to avoid such issues. nih.govnih.gov
Antihistaminic and Antiproliferative Properties
While research on the antihistaminic properties of this compound derivatives is limited in the available literature, their antiproliferative activity against various cancer cell lines is well-documented. researchgate.nettandfonline.comnih.gov
A series of pyrazole-based oxazolone (B7731731) derivatives were synthesized, and their antiproliferative activity was screened against colon (HCT116) and breast (MCF7) cancer cell lines. One triazinone derivative, in particular, showed significant potency with IC₅₀ values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM against HCT116 and MCF7 cells, respectively. tandfonline.com Another study on 1,5-diphenylpyrazole derivatives identified several compounds with significant antiproliferative activity against HepG-2, HCT-116, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 4.42 ± 0.59 μM to 11.05 ± 0.95 μM. researchgate.net
Furthermore, investigations into 5-aminopyrazole derivatives revealed that an unsubstituted C3 position on the pyrazole scaffold was crucial for anti-cancer activity, with some compounds showing good inhibition of cancer cell growth. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives Press the "play" button to explore the data.
| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Triazinone Derivative | HCT116 (Colon) | 8.37 ± 0.5 µM | tandfonline.com |
| Triazinone Derivative | MCF7 (Breast) | 3.81 ± 0.2 µM | tandfonline.com |
| 1,5-Diphenylpyrazole Derivatives | HepG-2, HCT-116, MCF-7 | 4.42 - 11.05 µM | researchgate.net |
Anti-tubercular Activity
The global health threat of tuberculosis, particularly drug-resistant strains, has driven the search for new therapeutic agents. Pyrazole-containing derivatives have emerged as a promising class of compounds in this area. nih.govnih.govplos.orgnih.govchimicatechnoacta.ruresearchgate.net
Several studies have reported significant in vitro activity of pyrazole derivatives against Mycobacterium tuberculosis (Mtb). Novel 1,1'-(5,5'-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones demonstrated promising activity against both the H37Rv strain and INH-resistant Mtb. nih.gov Specifically, compounds 8 and 11 from this series showed a high percentage reduction in relative light units (RLU) of 89% and 85%, respectively. nih.gov Other research has highlighted various pyrazole derivatives with potent anti-tubercular effects. nih.gov The bactericidal potential of tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] (Spiro) analogues has been demonstrated to reduce bacterial counts by over 3-log after one week of treatment. plos.org
Cannabinoid Receptor (CB1) Antagonism
Pyrazole derivatives have been instrumental in the development of cannabinoid receptor 1 (CB1) antagonists. The biarylpyrazole SR141716A served as a lead compound for these investigations. acs.org The goal has been to develop peripherally selective CB1 antagonists to treat conditions like obesity and metabolic syndrome without the central nervous system side effects, such as depression and anxiety, that plagued earlier non-selective compounds. nih.govnih.gov
Efforts have focused on modifying the pyrazole structure at the 1, 3, and 5 positions to enhance potency and selectivity. acs.orggoogle.com Research based on the otenabant (B1677804) scaffold, a highly selective CB1 antagonist, has led to the development of orally absorbed compounds with potent and selective CB1 antagonism and limited CNS penetration. nih.govnih.gov Structural requirements for potent CB1 antagonism include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org
Molecular Docking and Ligand-Protein Interaction Studies
To understand the molecular basis of the observed biological activities, molecular docking studies have been employed to investigate the interactions between this compound derivatives and their protein targets. nih.govresearchgate.netacs.orgijpbs.comtsijournals.com
Docking studies on a series of pyrazole derivatives against several protein kinases involved in cancer, such as VEGFR-2, Aurora A, and CDK2, have revealed their potential as kinase inhibitors. The compounds were found to dock deeply within the binding pockets of these proteins, forming key hydrogen bonds. nih.govresearchgate.net For instance, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) and 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) showed minimum binding energies of -10.09 kJ/mol and -10.35 kJ/mol with VEGFR-2 and CDK2, respectively. nih.govresearchgate.net
In the context of antidepressant activity, docking studies have been used to explore the binding modes of pyrazole derivatives with monoamine oxidase (MAO) A and B isoforms. acs.org For antimicrobial applications, the binding affinity of 1,3,5-trisubstituted pyrazole derivatives has been explored with the GlcN-6-P synthase enzyme, corroborating the in vitro assay results. tsijournals.com In the search for anti-tubercular agents, whole-genome sequencing of resistant Mtb strains identified mutations in the essential mmpL3 gene, pointing to it as the molecular target for THPP and Spiro analogues. plos.org
Table 2: Molecular Docking Results for Selected Pyrazole Derivatives Press the "play" button to explore the data.
| Compound | Protein Target | Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| Compound 1b | VEGFR-2 (2QU5) | -10.09 | nih.govresearchgate.net |
| Compound 1d | Aurora A (2W1G) | -8.57 | nih.govresearchgate.net |
| Compound 2b | CDK2 (2VTO) | -10.35 | nih.govresearchgate.net |
Binding Affinity Prediction and Interaction Analysis with Target Proteins
The biological activity of a compound is intrinsically linked to its ability to bind to and interact with specific protein targets within a biological system. For this compound derivatives, computational methods such as molecular docking are pivotal in predicting their binding affinities and elucidating the nature of their interactions at the molecular level. researchgate.net
Molecular docking studies have been instrumental in identifying the binding modes and energies of pyrazole derivatives with various enzymes. nih.gov For instance, in the context of anti-diabetic research, the binding interactions of pyrazole derivatives with α-glucosidase and α-amylase have been simulated to understand their inhibitory potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In the pursuit of novel anticancer agents, the binding affinity of pyrazole derivatives towards target proteins like the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR) is a critical area of investigation. researchgate.netresearchgate.net The binding energy values obtained from these computational analyses provide a quantitative measure of the interaction strength, with more negative values typically indicating a stronger binding affinity. researchgate.net For example, certain thiophene-based N-phenyl pyrazoline derivatives have shown binding energies ranging from -6.2 to -6.6 kcal/mol with anti-apoptotic proteins. researchgate.net
Furthermore, molecular dynamics (MD) simulations offer a dynamic perspective on the stability of the ligand-protein complex over time. chemmethod.com These simulations can confirm the stability of the binding pocket and the persistence of key interactions, providing further confidence in the predicted binding mode. chemmethod.com
Below is a table summarizing the binding affinities of representative pyrazole derivatives against various protein targets, as determined by in silico studies.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyrazole-sulfonamides | Carbonic Anhydrase I & II | - | Zn+2 |
| Thiophene-based N-phenyl pyrazolines | MDM2, Bcl-2 | -6.2 to -6.6 | Not Specified |
| Trichloro-6-(((4-hydroxyphenyl)imino)methyl)phenol | HaTMK enzyme | -7.87 | Arg150, Phe42, Phe72 |
Data sourced from multiple studies and represents a range of findings. researchgate.netresearchgate.netnih.gov
Elucidation of Potential Mechanisms of Action at the Molecular Level
Understanding the mechanism of action at the molecular level is crucial for the rational design of more effective therapeutic agents. For this compound derivatives, their biological effects are often attributed to their ability to inhibit specific enzymes or modulate signaling pathways.
One of the well-documented mechanisms of action for certain pyrazole derivatives is the inhibition of enzymes like monoamine oxidase (MAO). dartmouth.edu A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to be potent and selective inhibitors of MAO-A. dartmouth.edu This inhibition is a key factor in their potential antidepressant and neuroprotective effects.
In the context of diabetes, pyrazole derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.
Furthermore, some pyrazole derivatives exhibit anti-inflammatory activity by inhibiting key mediators of the inflammatory response, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The molecular mechanism likely involves the modulation of signaling pathways that regulate the production of these pro-inflammatory cytokines.
The potential for pyrazole derivatives to act as store-operated calcium entry (SOCE) inhibitors has also been explored. mdpi.com SOCE is a critical calcium signaling pathway involved in numerous cellular processes, and its dysregulation is implicated in various diseases. The inhibition of this pathway by pyrazole analogues represents a promising therapeutic strategy.
Structure-Activity Relationship (SAR) Studies and Molecular Modification for Enhanced Bioactivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For this compound derivatives, extensive SAR studies have been conducted to identify key structural features that contribute to their potency and selectivity. globalresearchonline.netresearchgate.netresearchgate.net
These studies have revealed that the nature and position of substituents on the phenyl rings and the pyrazole core play a critical role in determining the biological activity. For example, the introduction of specific functional groups can significantly enhance the binding affinity and inhibitory potency of the compounds. nih.gov
In the development of acetylcholinesterase inhibitors, the addition of a spirooxindole moiety to the pyrazole scaffold has been shown to result in compounds with potent inhibitory activity. researchgate.net Similarly, for antioxidant and α-amylase inhibitory activities, specific substitutions on the pyrazole ring have led to derivatives with enhanced efficacy. researchgate.net
Molecular modifications are often guided by the findings of SAR studies and molecular modeling. For instance, if a particular region of the molecule is found to interact with a hydrophobic pocket in the target protein, modifications can be made to introduce more lipophilic groups to enhance this interaction.
The following table provides a generalized overview of the impact of structural modifications on the biological activity of this compound derivatives based on various studies.
| Structural Modification | Impact on Biological Activity | Example of Targeted Activity |
| Addition of a spirooxindole moiety | Increased inhibitory potency | Acetylcholinesterase inhibition researchgate.net |
| Substitution on the pyrazole ring | Enhanced antioxidant and α-amylase inhibition | Antioxidant, Anti-diabetic researchgate.net |
| Introduction of a thiocarbamoyl group | Potent and selective enzyme inhibition | Monoamine Oxidase inhibition nih.gov |
| Variation of substituents on phenyl rings | Modulation of anti-inflammatory and analgesic activity | Anti-inflammatory, Analgesic nih.gov |
Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the demand for greener, more efficient, and cost-effective methods remains a significant driver of research. nih.govtandfonline.com Future efforts are focused on several key areas:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and the development of solvent-free reaction conditions are paramount. thieme-connect.comthieme-connect.com Techniques like microwave irradiation and the use of nanocatalysts are being explored to reduce reaction times and energy consumption. visnav.in
Catalyst Innovation: Research is moving towards the use of recyclable and heterogeneous catalysts to simplify purification processes and minimize waste. tandfonline.comthieme-connect.com This includes the application of solid-supported catalysts and organocatalysts. thieme-connect.com
Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single step, offer a highly efficient route to complex pyrazole derivatives. mdpi.com These reactions are atom-economical and can generate diverse molecular scaffolds. mdpi.com
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost. | Use of water, microwave-assisted synthesis. thieme-connect.comthieme-connect.comvisnav.in |
| Advanced Catalysis | Improved efficiency, recyclability, simplified purification. tandfonline.comthieme-connect.com | Heterogeneous catalysts, nanocatalysts, organocatalysis. tandfonline.comthieme-connect.comvisnav.in |
| Multicomponent Reactions | High efficiency, atom economy, molecular diversity. mdpi.com | One-pot synthesis of complex pyrazoles. mdpi.com |
Advanced Spectroscopic Characterization of Complex Derivatives
A thorough understanding of the structure-activity relationships of pyrazole derivatives relies on detailed spectroscopic analysis. Future research will leverage advanced techniques to characterize increasingly complex molecules. mdpi.commdpi.com
Multi-dimensional NMR: Techniques like 1H-13C HMBC, 1H-15N HMBC, and NOESY provide unambiguous structural assignments, crucial for understanding the spatial arrangement of atoms. mdpi.com
X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is invaluable for understanding intermolecular interactions and for validating computational models. nih.govnih.gov
Combined Spectroscopic and Theoretical Approaches: The integration of experimental data from IR, NMR, and UV-Vis spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), offers a powerful tool for elucidating the electronic and structural properties of pyrazole derivatives. rsc.org
Integration of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry is becoming an indispensable tool in the design and development of new pyrazole-based compounds. eurasianjournals.com Predictive modeling can significantly accelerate the discovery process by identifying promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, guiding the design of more potent compounds. nih.gov
Molecular Docking and Dynamics: These simulations provide insights into the binding interactions between pyrazole derivatives and their biological targets at the atomic level, helping to elucidate their mechanism of action. tandfonline.comacs.org
ADME/Tox Prediction: In silico models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds, reducing the likelihood of late-stage failures in drug development. nih.gov
Expansion of Biological Activity Screening and Mechanism Elucidation
While pyrazoles are known for a wide range of biological activities, there is still vast potential to explore new therapeutic applications and to understand their mechanisms of action in greater detail. globalresearchonline.netnih.govfrontiersin.org
Novel Therapeutic Targets: Screening of pyrazole libraries against a wider range of biological targets could uncover new therapeutic opportunities. nih.govfrontiersin.org This includes exploring their potential as inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov
Understanding Resistance Mechanisms: As with any therapeutic agent, the development of resistance is a concern. Research into the mechanisms by which cells develop resistance to pyrazole-based drugs is crucial for designing next-generation compounds that can overcome this challenge.
Apoptosis and Cell Cycle Regulation: Many pyrazole derivatives exhibit anticancer activity by inducing apoptosis (programmed cell death) and arresting the cell cycle. nih.gov Further studies are needed to fully elucidate the specific molecular pathways involved. nih.gov
Exploration of Emerging Material Science Applications and Catalytic Systems
The unique electronic and coordination properties of pyrazoles make them attractive candidates for applications beyond medicine. mdpi.commdpi.com
Organic Electronics: Pyrazole derivatives with luminescent properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org
Catalysis: Pyrazole-based ligands can form complexes with transition metals to create efficient catalysts for a variety of organic transformations. mdpi.comnih.gov Protic pyrazole complexes, in particular, show promise in catalytic applications due to their proton-responsive nature. mdpi.comnih.gov
Sensors: The ability of pyrazoles to coordinate with metal ions can be exploited in the development of chemical sensors for detecting specific analytes.
Design and Synthesis of Multi-functional Pyrazole-based Compounds
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy for developing drugs with improved efficacy and reduced side effects. acs.org
Hybrid Molecules: The synthesis of hybrid compounds that incorporate a pyrazole ring with other biologically active scaffolds, such as benzimidazole, can lead to molecules with enhanced or novel biological activities. acs.orgnih.gov
Dual-Target Inhibitors: Designing pyrazole derivatives that can simultaneously inhibit two or more biological targets is a key area of interest, particularly in the development of anti-inflammatory and anticancer agents. frontiersin.org
Q & A
Q. What are the common synthetic routes for 1,5-diphenyl-3-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyrazole cores. For example, electrochemical aromatization of pyrazoline precursors (e.g., using 4F charge at 579°C) yields 88% pure product after recrystallization from ethanol . Reaction optimization should focus on solvent choice (e.g., EtOAC for filtration), temperature control, and catalyst selection (e.g., CuI for aryl coupling) to minimize side products .
Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound derivatives?
Single-crystal X-ray diffraction is critical for confirming substituent positions and bond angles. For instance, crystallographic data for ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate revealed a planar pyrazole ring with phenyl groups at N1 and C5, providing a reference for analogous derivatives . Researchers should compare experimental data (e.g., torsion angles, unit cell parameters) with computational models (DFT) to validate structural assignments.
Advanced Research Questions
Q. What strategies address contradictions in spectroscopic data (e.g., NMR, HRMS) during structural elucidation of substituted pyrazoles?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. For example, HRMS analysis of 1,5-diphenylpyrazole derivatives requires high-resolution instruments (ESI+ with <1 ppm error) to distinguish isotopic patterns . Conflicting NMR signals (e.g., proton splitting due to hindered rotation) can be resolved via variable-temperature NMR or 2D techniques (COSY, HSQC) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological activity?
Systematic substitution at the 3-methyl or phenyl groups alters bioactivity. In COX-2 inhibitor studies, introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhanced potency, while bulky substituents at N1 reduced metabolic instability . Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking (e.g., AutoDock Vina) to prioritize synthetic targets .
Q. What are the challenges in electrochemical synthesis of 1,5-diphenylpyrazoles, and how can overpotential and side reactions be mitigated?
Electrochemical methods require precise control of charge (e.g., 4F for aromatization) and electrolyte composition. Overpotential can lead to undesired oxidation; using proton donors (e.g., ethanol) or stabilizing additives (e.g., TEMPO) improves selectivity . Post-reaction purification via silica gel chromatography or recrystallization is essential to remove byproducts like dimerized species.
Q. How do polymorphism and crystal packing affect the physicochemical properties of this compound?
Polymorphs arise from variations in solvent or cooling rates during crystallization. For example, slow evaporation of ethanol yields a monoclinic crystal system (space group P2₁/c) with intermolecular π-π interactions influencing solubility . Researchers should characterize polymorphs via DSC and PXRD to correlate crystal habits with dissolution rates or stability.
Methodological Considerations
Q. What analytical workflows are recommended for validating synthetic intermediates in pyrazole functionalization?
- Step 1 : Monitor reactions via TLC or LC-MS to track intermediate formation.
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/EtOAC gradient).
- Step 3 : Confirm structures using combined NMR (¹H, ¹³C, DEPT) and HRMS. Cross-reference data with crystallographic databases (e.g., CCDC) .
Q. How can researchers reconcile conflicting biological activity data across studies involving 1,5-diphenylpyrazole derivatives?
Discrepancies may stem from assay variability (e.g., cell line sensitivity) or compound purity. Standardize protocols using positive controls (e.g., Celecoxib for COX-2 assays) and validate purity via HPLC (>95%). Meta-analyses of IC₅₀ values across studies can identify trends obscured by experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
